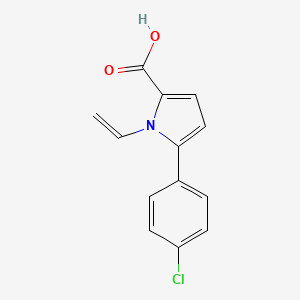

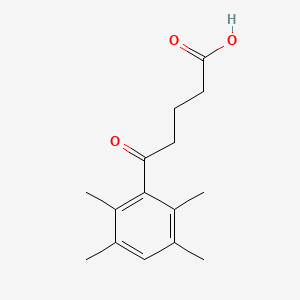

5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "5-(4-Chloro-phenyl)-1-vinyl-1H-pyrrole-2-carboxylic acid" is a chemical that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of a vinyl group and a chloro-phenyl group in the compound suggests that it may have interesting chemical properties and potential applications in various fields, such as medicinal chemistry and materials science.

Synthesis Analysis

The synthesis of vinyl-substituted pyrroles can be complex due to the reactivity of the vinyl group. In the context of related compounds, the synthesis of a vinylcarboxylic acid analogue of pyridoxal 5'-phosphate has been reported, which involved the preparation of the compound and determination of its pKa values . Similarly, the synthesis of a high-affinity ligand for nicotinic acetylcholine receptors, which includes a vinyl-pyridine moiety, has been developed, indicating the feasibility of synthesizing complex molecules with vinyl substituents . These studies suggest that the synthesis of "this compound" would likely involve multiple steps, including the formation of the pyrrole ring followed by the introduction of the vinyl and chloro-phenyl groups.

Molecular Structure Analysis

The molecular structure of vinyl-substituted pyrroles is expected to be influenced by the substituents attached to the pyrrole ring. The presence of a vinyl group can introduce conjugation and potentially affect the electronic distribution within the molecule. For instance, the interaction of a vinylcarboxylic acid analogue with apoaspartate aminotransferase resulted in the formation of a tightly bound chromophore, indicating significant structural changes upon binding . This suggests that "this compound" may also exhibit unique structural characteristics due to its substituents.

Chemical Reactions Analysis

Vinyl-substituted compounds are known to participate in various chemical reactions, particularly those involving addition to the vinyl group. The reactivity of such compounds can be exploited in different synthetic pathways. For example, carbanions of vinyl-substituted compounds have been used to synthesize vinyl-substituted tetrahydrofurans, demonstrating the versatility of vinyl groups in chemical reactions . Additionally, copolymers involving a vinyl-substituted compound have been synthesized, which further illustrates the reactivity of vinyl groups in polymerization reactions . These examples provide insight into the types of chemical reactions that "this compound" might undergo, including addition reactions and polymerization.

Physical and Chemical Properties Analysis

The physical and chemical properties of vinyl-substituted pyrroles can be influenced by the nature of the substituents. The pKa values of a related vinylcarboxylic acid analogue suggest that the acidity of the compound is affected by the vinyl group . Moreover, the copolymerization of a vinyl-substituted compound with N-vinyl-2-pyrrolidone has been studied, revealing information about the reactivity ratios and the tendency towards alternation in the formation of copolymers . These studies indicate that "this compound" is likely to have distinct physical and chemical properties, such as solubility, melting point, and reactivity, which could be tailored for specific applications.

Applications De Recherche Scientifique

Antiinflammatory and Analgesic Applications

- Analgesic and Antiinflammatory Potency : A study conducted by Muchowski et al. (1985) on the synthesis and evaluation of 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids and related compounds demonstrated that these compounds, especially the 4-vinylbenzoyl variant, show promising analgesic and antiinflammatory activities. The analgesic (mouse writhing) and antiinflammatory (rat carrageenan paw) potencies of these compounds correlate well with the steric and hydrogen-bonding properties of the benzoyl substituents. The study suggests that these compounds could be potential antiinflammatory agents following advanced pharmacological evaluation in animals (Muchowski et al., 1985).

Novel Glycine Site Antagonists

- NMDA Receptor Complex Affinity : Balsamini et al. (1998) synthesized and evaluated a series of (E)-3-(2-(N-phenylcarbamoyl)-vinyl)pyrrole-2-carboxylic acids with various substituents for their in vitro affinity at the strychnine-insensitive glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor complex. These compounds, particularly those with bromo and methyl substituents, showed significant activity, suggesting a negative correlation between the bulk of the C-4 and C-5 substituents and affinity, which is enhanced by halo-substituents. This indicates that the 3,4-disubstitutedpyrrole-2-carboxylate framework represents a novel template for designing new glycine antagonists (Balsamini et al., 1998).

Chemical Synthesis and Modification

- Fe(II)-Catalyzed Isomerization : The first synthesis of pyrroles through Fe(II)-catalyzed isomerization of 4-vinylisoxazoles was reported by Galenko et al. (2017). This method affords pyrrolecarboxylic acid derivatives under mild conditions, demonstrating a versatile approach to synthesizing pyrroles from isoxazoles. The study provides insight into the mechanism of isomerization and the influence of steric congestion on the isomerization pathway (Galenko et al., 2017).

Optical and Electronic Properties

- Nonlinear Optical Materials : Chandrakantha et al. (2013) synthesized a novel series of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and evaluated their optical nonlinearity using the open-aperture z-scan technique. Compounds with carboxylic acid and ester substituents, particularly those identified as 3c and 3e, showed significant nonlinear optical properties, indicating their potential for optical limiting applications (Chandrakantha et al., 2013).

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-1-ethenylpyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO2/c1-2-15-11(7-8-12(15)13(16)17)9-3-5-10(14)6-4-9/h2-8H,1H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUKWBFVMKZYCMR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1C(=CC=C1C(=O)O)C2=CC=C(C=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601196432 |

Source

|

| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

131172-69-5 |

Source

|

| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131172-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Chlorophenyl)-1-ethenyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601196432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)

![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)